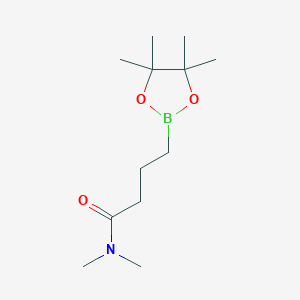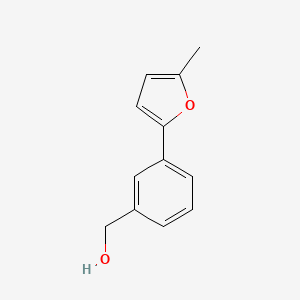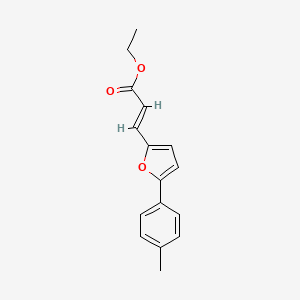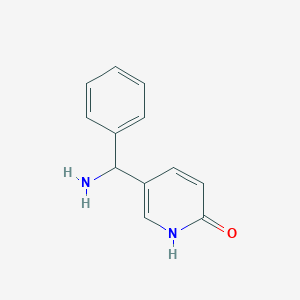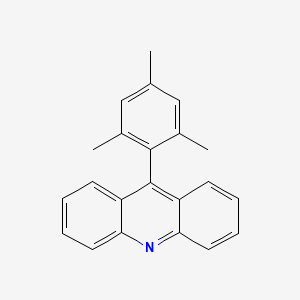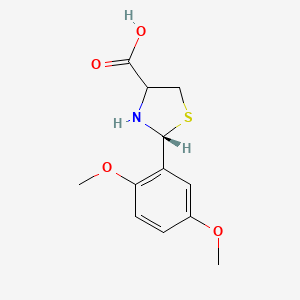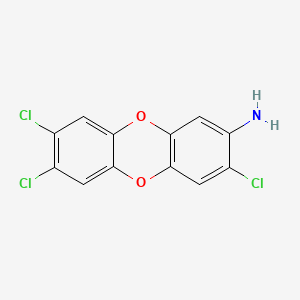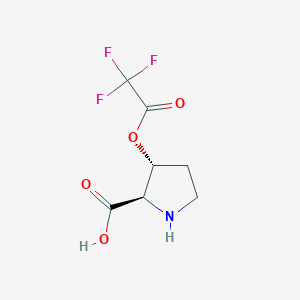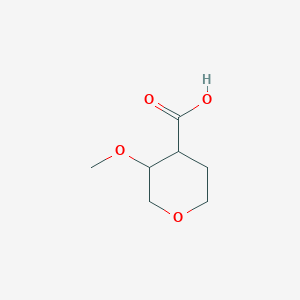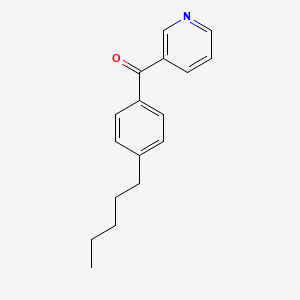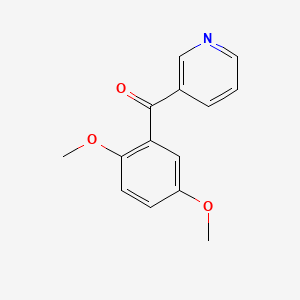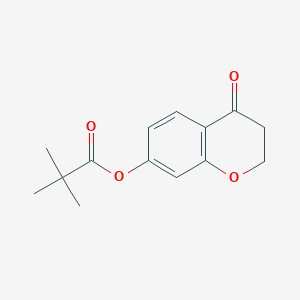
4-Oxochroman-7-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol It is a derivative of chromanone, featuring a pivalate ester group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxochroman-7-yl pivalate typically involves the esterification of 4-oxochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:
4-Oxochroman-7-ol+Pivalic Acid→4-Oxochroman-7-yl pivalate+Water
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxochroman-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivalate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Substituted chroman derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxochroman-7-yl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxochroman-7-yl pivalate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release the active chromanone moiety, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxochroman-2-yl pivalate
- 4-Oxochroman-6-yl pivalate
- 4-Oxochroman-8-yl pivalate
Uniqueness
4-Oxochroman-7-yl pivalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(4-oxo-2,3-dihydrochromen-7-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O4/c1-14(2,3)13(16)18-9-4-5-10-11(15)6-7-17-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
VQFACGBKCVFFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


